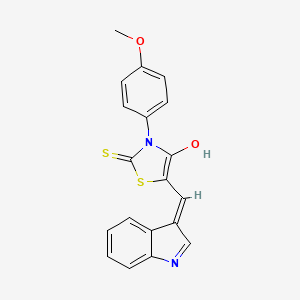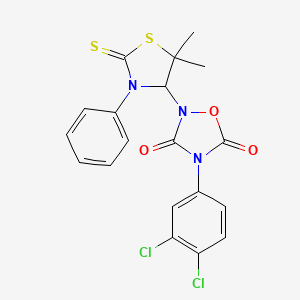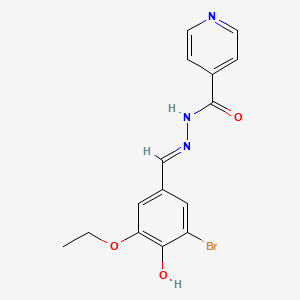
5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one, also known as compound 1, is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological properties. This compound has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. In
Mechanism of Action
The exact mechanism of action of 5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 1 is not fully understood. However, it is believed that this compound 1 may exert its pharmacological effects by inhibiting various enzymes and signaling pathways involved in cancer, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
Compound 1 has been shown to have several biochemical and physiological effects. In cancer cells, this compound 1 has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle. Inflammatory cells, this compound 1 has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, this compound 1 has been shown to protect against oxidative stress and reduce neuroinflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 1 in lab experiments is its potent pharmacological properties. Compound 1 has been shown to have activity against several disease states, making it a promising this compound for drug development. However, one limitation of using this compound 1 in lab experiments is its low solubility in water, which can make it difficult to work with in certain assays.
Future Directions
There are several future directions for the study of 5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 1. One area of research could be to explore the potential of this compound 1 as a treatment for other diseases, such as Alzheimer's disease or multiple sclerosis. Another area of research could be to investigate the mechanism of action of this compound 1 in more detail, which could lead to the development of more potent and specific 5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-ones. Additionally, further studies could be conducted to optimize the synthesis of this compound 1, which could lead to increased yields and lower costs.
Synthesis Methods
The synthesis of 5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 1 involves the reaction of 4-methoxybenzaldehyde, indole-3-carboxaldehyde, and thiosemicarbazide in the presence of acetic acid and ethanol. The reaction mixture is heated under reflux for several hours, and the resulting solid product is purified by recrystallization. The yield of this compound 1 is typically around 60%.
Scientific Research Applications
Compound 1 has been studied extensively for its potential pharmacological properties. One study found that 5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 1 exhibited potent cytotoxicity against several cancer cell lines, including breast, lung, and colon cancer cells. Another study found that this compound 1 had anti-inflammatory effects in a mouse model of acute lung injury. Additionally, this compound 1 has been shown to have neuroprotective effects in a rat model of Parkinson's disease.
Properties
IUPAC Name |
4-hydroxy-5-[(E)-indol-3-ylidenemethyl]-3-(4-methoxyphenyl)-1,3-thiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S2/c1-23-14-8-6-13(7-9-14)21-18(22)17(25-19(21)24)10-12-11-20-16-5-3-2-4-15(12)16/h2-11,22H,1H3/b12-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMRWJUNUQAMQP-BENRWUELSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(SC2=S)C=C3C=NC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=C(SC2=S)/C=C\3/C=NC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,4-dimethoxybenzyl)-3-[2-oxo-2-(1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B6131071.png)
![5-{1-[5-(3-methylphenyl)-2-furoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6131077.png)

![2-methyl-3-phenyl-7-(2-phenylethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6131085.png)
![[1-(2,1,3-benzothiadiazol-5-ylmethyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B6131089.png)
![4-bromo-2-[(9H-carbazol-9-ylimino)methyl]phenol](/img/structure/B6131098.png)
![2-{1-(3-methylbutyl)-4-[1-(2-phenylethyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B6131104.png)

![N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]ethanamine](/img/structure/B6131112.png)
![N-allyl-N'-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea](/img/structure/B6131115.png)
![2-[(4-ethoxyphenyl)amino]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B6131139.png)
![7-(2-furylmethyl)-9-(4-methoxyphenyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6131146.png)
![methyl 4-[2-(allylthio)-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl]benzoate](/img/structure/B6131150.png)
